2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structural framework. It features a quinoline core with various functional groups, including an amino group, a carbonitrile group, and a thienyl moiety. The presence of a chlorophenyl and an ethylsulfanyl group contributes to its potential biological activities and chemical reactivity.
Research indicates that compounds similar to 2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exhibit various biological activities:
The synthesis of this compound typically involves multi-step organic reactions:
The applications of 2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile may include:
Interaction studies with biological targets are essential for understanding the mechanism of action of this compound. Potential interactions may include:
Several compounds share structural similarities with 2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Here are some examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminoquinoline | Contains an amino group on the quinoline ring | Simpler structure without additional functional groups |
| Thienylquinoline | Incorporates thienyl groups similar to the target compound | Focused on sulfur-containing heterocycles |
| Chlorophenylquinoline | Similar chlorophenyl substitution | Lacks the ethylsulfanyl group |
The uniqueness of 2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its complex structure combining multiple heterocycles and functional groups that may enhance its biological activity compared to simpler analogs.
The IUPAC name 2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is derived from its parent structure, a partially hydrogenated quinoline core. Key substituents include:
Structural Formula:
[Numerical representation or SMILES string would typically be included here, but exact data is unavailable.] The molecular formula is hypothesized as C₂₃H₂₃ClN₃OS₂, based on structural decomposition:
Molecular Weight:
$$
\text{MW} = (23 \times 12.01) + (23 \times 1.01) + (35.45) + (3 \times 14.01) + (32.07 \times 2) + 16.00 = 466.48 \, \text{g/mol}.
$$
The molecule contains:
Stereochemistry:The hexahydroquinoline core introduces multiple stereocenters. The exact configuration (R/S) depends on synthetic pathways, which are currently undocumented in public literature.